![molecular formula C20H20N4O8 B2918950 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate CAS No. 1351614-43-1](/img/structure/B2918950.png)
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate is a useful research compound. Its molecular formula is C20H20N4O8 and its molecular weight is 444.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Novel synthetic routes have been explored for creating diverse heterocyclic compounds, showcasing innovative methodologies in organic chemistry. For instance, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazoles from diazeniumdiolation of benzyl cyanide demonstrates the creation of stable sydnone iminium N-oxides, highlighting the potential for developing new chemical entities with varied applications (Bohle & Perepichka, 2009).
Antiproliferative and Antimicrobial Applications
- Research on the antiproliferative activity of novel bioactive heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provides insights into the therapeutic potential of such compounds. The structural and reactivity studies, including Hirshfeld surface analysis, offer a foundation for understanding the intermolecular interactions critical for biological activity (Benaka Prasad et al., 2018).
Chemical Sensor Development
- Some compounds have been investigated for their selective fluorescent quenching effects, indicating their potential as chemical sensors for metal ions. This application underscores the importance of structural specificity and interaction mechanisms for sensor development, as seen in studies focusing on the fluorescence properties of specific heterocyclic compounds (Hou Xuan, 2012).
Molecular Interaction Studies
- The molecular interactions of certain antagonists with receptors have been studied to understand the binding mechanisms and activity profiles of novel compounds. For instance, the analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor sheds light on the importance of structural features for receptor affinity and activity, which could be relevant for designing compounds with specific biological activities (Shim et al., 2002).
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or prevent the formation of ulcers .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound affects multiple pathways . For example, it could interfere with the synthesis of essential components of bacterial cells, disrupt the signaling pathways involved in inflammation, or inhibit the enzymes responsible for ulcer formation .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . For example, it could inhibit the growth of bacteria or fungi, reduce inflammation, prevent the formation of ulcers, or exhibit antioxidant activity .
Action Environment
It’s known that the efficacy and stability of imidazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances . For example, certain imidazole derivatives can be more effective at lower temperatures or in acidic environments .
Propriétés
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-nitrofuran-2-yl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4.C2H2O4/c23-18(16-5-6-17(26-16)22(24)25)20-9-7-13(8-10-20)11-21-12-19-14-3-1-2-4-15(14)21;3-1(4)2(5)6/h1-6,12-13H,7-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGDWLLZSZVRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=C(O4)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

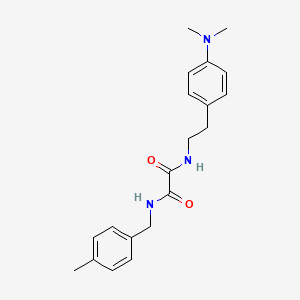

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2918872.png)


![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2918877.png)
![N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide](/img/structure/B2918878.png)
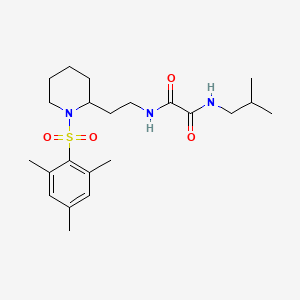
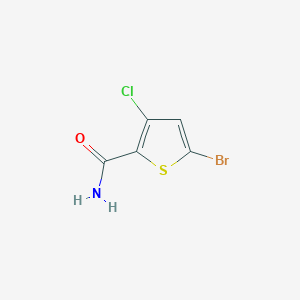
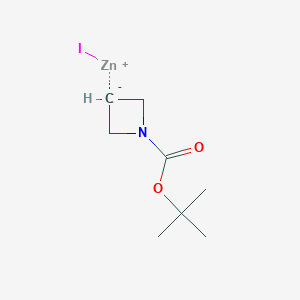
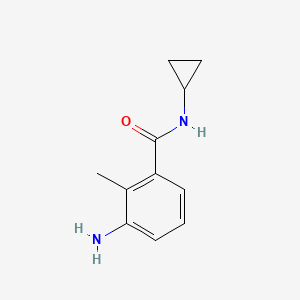
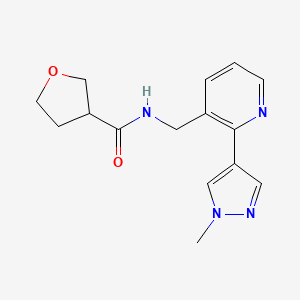
![1,6,7-trimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2918888.png)
![N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2918890.png)